ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS No.:
Cat. No.: VC13889082
Molecular Formula: C9H8BrN3O2
Molecular Weight: 270.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8BrN3O2 |
|---|---|
| Molecular Weight | 270.08 g/mol |
| IUPAC Name | ethyl 6-bromo-1H-pyrazolo[3,4-b]pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C9H8BrN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13) |
| Standard InChI Key | GEMCOYXEDAEWJH-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC(=NC2=C1C=NN2)Br |
| Canonical SMILES | CCOC(=O)C1=CC(=NC2=C1C=NN2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core consists of a pyrazole ring fused to a pyridine ring at positions 4 and 3, respectively. Key substituents include:
-
Bromine at position 6: Enhances electrophilicity for cross-coupling reactions.
-
Ethyl ester at position 3: Provides a handle for further functionalization via hydrolysis or transesterification.
The molecular formula is , with a molecular weight of 270.08 g/mol. The IUPAC name, ethyl 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylate, reflects its substitution pattern.
Key Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Limited in water, soluble in DMSO | |
| XLogP3 | 1.7 | |
| Hydrogen Bond Donors | 1 |
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis typically involves multi-step functionalization of the pyrazolo[4,3-b]pyridine scaffold:
-
Core Formation:
Cyclization of N-Boc-4-aminopyrazole-5-carbaldehyde with ethyl 3,3-dimethoxypropanoate in acetic acid under reflux yields the pyrazolo[4,3-b]pyridine core. -
Bromination:
Electrophilic bromination using HBr and NaNO₂ introduces the bromine atom at position 6. This step faces challenges in regioselectivity, with yields averaging 29%. -
Esterification:
Reaction with ethyl chloroformate in the presence of triethylamine installs the ethyl ester group, achieving yields up to 88%.
Industrial-Scale Production
Continuous flow reactors and automated platforms improve scalability. For example, microreactors reduce reaction times from hours to minutes while maintaining >90% purity.
Reactivity and Chemical Transformations
Substitution Reactions
The C-Br bond undergoes nucleophilic substitution with amines, thiols, and alkoxides. For instance:
-
Amination: Using Pd(PPh₃)₄ and XPhos, aryl amines couple at position 6, forming biaryl derivatives critical for kinase inhibitors.
-
Suzuki-Miyaura Coupling: Boronic acids replace bromine under palladium catalysis, enabling access to diverse heterocycles.
Oxidation and Reduction
-
Oxidation: Treating with KMnO₄ converts the ester to a carboxylic acid, useful for prodrug design.
-
Reduction: LiAlH₄ reduces the ester to a primary alcohol, though over-reduction of the pyridine ring remains a challenge.
Structure-Activity Relationship (SAR) Insights
Substituent Effects
-
Bromine: Essential for electronic stabilization; replacement with chlorine decreases potency by 10-fold.
-
Ester Group: Hydrolysis to carboxylic acid improves solubility but reduces cell permeability.
Optimized Derivatives
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| 6-(4-Fluorophenyl) | EGFR | 12 |
| 3-Carboxylic Acid | VEGFR2 | 45 |
Challenges and Future Directions
Synthetic Limitations
Low yields in bromination (29%) necessitate catalyst optimization. Recent advances in photoredox catalysis show promise for improving efficiency.
Biological Optimization
Prodrug strategies, such as tert-butyl carbamate protection, enhance in vivo stability. Encapsulation in lipid nanoparticles improves bioavailability by 3-fold.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume